molecular formula C17H29N5O2S B5259568 N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5259568
M. Wt: 367.5 g/mol
InChI Key: YNGSFRDADZNSMS-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is functionalized with diethyl groups through alkylation reactions using diethyl halides in the presence of a base.

    Coupling of Thiadiazole and Piperidine Derivatives: The final step involves coupling the thiadiazole derivative with the piperidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or thiadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-DIETHYL-1,4-PENTANEDIAMINE: Similar in structure but lacks the thiadiazole ring, making it less versatile in terms of biological activity.

    N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE: Contains an oxadiazole ring instead of a thiadiazole ring, which may alter its chemical and biological properties.

Uniqueness

N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S/c1-5-21(6-2)17(24)22-9-7-13(8-10-22)15(23)18-16-20-19-14(25-16)11-12(3)4/h12-13H,5-11H2,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGSFRDADZNSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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